molecular formula C9H10N2O B144814 (1-Aminoindolizin-2-yl)methanol CAS No. 135522-33-7

(1-Aminoindolizin-2-yl)methanol

Cat. No.: B144814
CAS No.: 135522-33-7
M. Wt: 162.19 g/mol
InChI Key: ZUEYSYBONHJUNR-UHFFFAOYSA-N
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Description

(1-Aminoindolizin-2-yl)methanol is a heterocyclic compound featuring an indolizine core substituted with an amino group at position 1 and a hydroxymethyl group at position 2. Indolizine derivatives are notable for their biological activity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

135522-33-7

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(1-aminoindolizin-2-yl)methanol

InChI

InChI=1S/C9H10N2O/c10-9-7(6-12)5-11-4-2-1-3-8(9)11/h1-5,12H,6,10H2

InChI Key

ZUEYSYBONHJUNR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN2C=C1)CO)N

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)CO)N

Synonyms

2-Indolizinemethanol,1-amino-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Imidazole and Benzimidazole Derivatives

The evidence highlights several imidazole-based methanol/ethanol derivatives (e.g., 2-(5-Nitro-1H-imidazol-1-yl)-ethanol and (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol) . Key differences include:

  • Core Structure: (1-Aminoindolizin-2-yl)methanol contains a bicyclic indolizine system, whereas imidazole derivatives (e.g., Imp. D, E, F in ) are monocyclic. The indolizine framework may confer distinct electronic properties and steric effects compared to imidazoles.
  • Functional Groups: The amino group in the target compound contrasts with nitro or methyl substituents in imidazole derivatives (e.g., 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol, ). Amino groups typically enhance nucleophilicity and hydrogen-bonding capacity, whereas nitro groups increase electrophilicity.
Table 1: Structural Comparison with Imidazole Derivatives
Compound Core Structure Substituents Key Functional Groups Reference
This compound Indolizine 1-NH₂, 2-CH₂OH Amino, Hydroxymethyl N/A
2-(5-Nitro-1H-imidazol-1-yl)-ethanol Imidazole 5-NO₂, 1-CH₂CH₂OH Nitro, Ethanol
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol Imidazole 2-CH₃, phenyl-CH₂OH Methyl, Hydroxymethyl

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